molecular formula C11H17BN2O2 B14089758 (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14089758
M. Wt: 220.08 g/mol
InChI Key: RDEILAYFOQKEIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes the iridium- or rhodium-catalyzed C-H bond borylation . These reactions typically require mild conditions and are highly efficient.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its scalability, mild reaction conditions, and high yield .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and widely used in organic synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

[2-(2-methylpiperidin-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H17BN2O2/c1-9-4-2-3-7-14(9)11-8-10(12(15)16)5-6-13-11/h5-6,8-9,15-16H,2-4,7H2,1H3

InChI Key

RDEILAYFOQKEIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCCCC2C)(O)O

Origin of Product

United States

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